5-chloro-N,2-dimethoxy-N-methylbenzamide
Description
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-chloro-N,2-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,1-3H3 |
InChI Key |
MBSPSQMYTSLAOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 5-chloro-N,2-dimethoxy-N-methylbenzamide can be inferred through comparison with the following analogs:
Structure-Activity Relationships (SAR)
- Chloro Substituent : The 5-Cl position on the benzamide ring is critical for tubulin binding, as seen in Compound 33 (IC₅₀ = 0.12 µM). Removal or repositioning (e.g., 3-Cl in ) reduces potency .
- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 2-OCH₃) enhance metabolic stability compared to hydroxylated analogs (e.g., salicylamide derivatives), which require demethylation for activity .
- Sulfonamide vs. Benzothiazole Moieties : Sulfonamide derivatives (e.g., Compound 33) show superior tubulin inhibition over benzothiazole-containing analogs, likely due to stronger hydrogen bonding with tubulin’s GLN11 residue .
Pharmacokinetic and Selectivity Profiles
- Tubulin Binding: Compounds with a 5-Cl, 2-OCH₃ benzamide core (e.g., Compound 24) exhibit high selectivity for cancer cells (Selectivity Index > 10) by targeting the colchicine-binding site, sparing normal hTERT-RPE1 cells .
- CYP450 Interactions : Methoxy groups reduce oxidative metabolism compared to hydroxylated analogs, prolonging half-life in vivo .
- Solubility : Sulfonamide derivatives (e.g., Compound 33) show improved aqueous solubility (>10 mg/mL) due to ionizable sulfonamide groups, enhancing bioavailability .
Q & A
Q. Purity Validation :
- HPLC (e.g., Newcrom R1 column, reverse-phase) with UV detection at 254 nm .
- NMR (¹H/¹³C) to confirm substitution patterns and absence of unreacted intermediates .
- Mass Spectrometry (ESI-MS) for molecular weight confirmation .
Advanced: How can reaction yields be improved for large-scale synthesis of this compound?
- Continuous Flow Reactors : Replace batch processes with flow chemistry to enhance mixing and heat transfer, reducing side reactions .
- Catalytic Optimization : Use Pd/C or CuI to accelerate coupling steps (e.g., amidation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during chlorination and amidation .
Basic: What standard assays are used to evaluate the anticancer activity of this compound?
- MTT Assay : Measure cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) after 48-hour exposure .
- Cell Cycle Analysis : Flow cytometry to detect G2/M phase arrest induced by tubulin polymerization inhibition .
- Selectivity Index : Compare IC₅₀ values in cancer vs. normal cells (e.g., hTERT-RPE1) to assess therapeutic window .
Advanced: How does this compound inhibit tubulin polymerization, and what structural features drive this activity?
- Mechanism : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. Key interactions include hydrogen bonding with ASN249 and hydrophobic contacts with VAL318 .
- Structure-Activity Relationship (SAR) :
Basic: What analytical techniques resolve structural ambiguities in derivatives of this compound?
- 2D NMR (COSY, HSQC) : Distinguish overlapping signals in aromatic regions .
- X-ray Crystallography : Confirm spatial arrangement of substituents in crystalline derivatives .
- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretching vibrations .
Advanced: How can researchers address contradictions in cytotoxicity data across different studies?
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, exposure time). For example, MDA-MB-231 (hormone-independent) may show higher resistance than MCF-7 .
- Dose-Response Validation : Use multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives from suboptimal dosing .
- Orthogonal Assays : Confirm results with complementary methods (e.g., apoptosis markers like Annexin V) .
Basic: What computational tools predict the binding modes of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Glide to model interactions with tubulin (PDB: 4O2B) .
- MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .
Advanced: How can researchers optimize fluorescence properties for metal ion sensing applications?
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to shift emission wavelengths .
- Solvent Effects : Use polar solvents (e.g., acetonitrile) to enhance quantum yield .
- Chelation Design : Modify the benzamide core with pyridine or crown ether moieties to improve selectivity for K⁺ or Ca²⁺ .
Basic: What are the stability considerations for long-term storage of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Solvent Choice : Dissolve in DMSO for biological assays (stable for 6 months at –80°C) .
Advanced: What strategies improve the detection limit in trace analysis of this compound?
- LC-MS/MS : Use multiple reaction monitoring (MRM) for enhanced sensitivity (LOD: 0.1 ng/mL) .
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) for fluorescence detection .
- Microextraction : Solid-phase microextraction (SPME) to concentrate samples from complex matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
